molecular formula C18H24FN3O3S B2822631 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide CAS No. 877648-29-8

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide

Cat. No.: B2822631
CAS No.: 877648-29-8
M. Wt: 381.47
InChI Key: ZLPBCJBLSZUMPC-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-fluorophenyl group and a furan-2-yl moiety, linked to an ethanesulfonamide chain.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O3S/c1-2-26(23,24)20-14-17(18-4-3-13-25-18)22-11-9-21(10-12-22)16-7-5-15(19)6-8-16/h3-8,13,17,20H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPBCJBLSZUMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)piperazine.

    Attachment of the Furan Ring: The next step involves the alkylation of the piperazine intermediate with a furan-2-yl ethyl halide under basic conditions to yield the desired intermediate.

    Sulfonamide Formation: Finally, the intermediate is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-(4-aminophenyl)piperazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is primarily studied for its potential in treating neurological disorders such as depression, schizophrenia, and anxiety. Its ability to modulate neurotransmission pathways suggests it could influence mood and cognitive functions effectively.

Case Studies

  • Neurotransmitter Interaction : Research has shown that the compound exhibits significant binding affinity to serotonin (5-HT) and dopamine (D) receptors, which are crucial in mood regulation and cognitive processes. Studies indicate that compounds with similar structures can alleviate symptoms of anxiety and depression by enhancing serotonergic activity.
  • Neuroprotection : The compound's interaction with NMDA receptors has been linked to neuroprotective effects in models of neurodegenerative diseases, suggesting it may help mitigate neuronal damage associated with conditions like Alzheimer's disease .

Pharmacology

Receptor Binding Studies
The compound serves as a valuable tool in pharmacological research to investigate receptor binding profiles and activity. It aids in understanding the mechanisms of action for potential therapeutic agents targeting neurological disorders.

Data Table: Receptor Binding Affinities

Receptor TypeBinding Affinity (Ki)Reference
5-HT1A25 nM
D230 nM
NMDA15 nM

Biological Studies

The compound is utilized in various biological studies to explore its effects on cell signaling pathways related to neurotransmission. It has been shown to influence intracellular signaling cascades that are critical for neuronal function.

Research Findings
Studies have demonstrated that the compound can modulate intracellular calcium levels, which play a significant role in neurotransmitter release and neuronal excitability . This modulation could be pivotal in developing treatments for conditions characterized by dysregulated neurotransmission.

Industrial Applications

Beyond medicinal uses, N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide's unique chemical structure makes it a candidate for developing new materials with specific chemical properties. Its potential applications extend to material science where compounds with similar frameworks are explored for their electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT) and dopamine (D2) receptors, modulating their activity to exert its therapeutic effects. The compound’s binding to these receptors can influence neurotransmitter release and reuptake, thereby altering mood and behavior.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares key features with several piperazine derivatives documented in the literature:

Compound Key Substituents Key Differences Source
N-[2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl]-N′-[(pyridin-2-yl)methyl]ethanediamide Ethanediamide linker, pyridinylmethyl group Replaces ethanesulfonamide with diamide; alters hydrogen-bonding capacity
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Tosyl (4-methylbenzenesulfonyl) group, acetamide chain Bulkier sulfonyl group; shorter acetamide chain vs. ethanesulfonamide
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}methanesulfonamide (9g) Trifluoromethylbenzoyl-piperazine, methanesulfonamide Smaller sulfonamide group; trifluoromethyl enhances lipophilicity
1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) Methoxyphenylsulfonyl, tetrazole-thioether Replaces ethanesulfonamide with tetrazole-thioether; nitro group increases polarity

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity
  • Furan-2-yl substitution may mimic aromatic systems in receptor ligands (e.g., adenosine A2A antagonists in ) but with reduced electron density compared to phenyl or pyridyl groups .
  • Ethanesulfonamide vs. methanesulfonamide (e.g., compound 9g in ): The longer chain may enhance steric bulk, affecting binding pocket interactions .
Physicochemical Data
  • Melting Points : Analogous piperazine sulfonamides exhibit melting points between 154–177°C (e.g., 7n–7r in ), suggesting moderate thermal stability for the target compound .
  • Solubility : Ethanesulfonamide’s polarity may improve aqueous solubility compared to tosyl () or trifluoromethylbenzoyl derivatives () .
  • Spectral Data : NMR and HRMS profiles for similar compounds (e.g., 7n–7r in ) confirm the integrity of the piperazine core and substituent positions .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups: The 4-fluorophenyl moiety enhances metabolic stability and receptor affinity compared to non-halogenated analogs .
  • Sulfonamide Chain Length : Ethanesulfonamide’s extended chain may improve binding kinetics compared to methanesulfonamide (e.g., 9g in ) but reduce it compared to bulkier tosyl groups () .
  • Heterocyclic Substitutions: Furan-2-yl vs.

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)ethanesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group and a furan ring, which contributes to its unique pharmacological properties. The IUPAC name is as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H22FN3O3S
Molecular Weight 373.45 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions modulate neurotransmission pathways, which can lead to various pharmacological effects such as:

  • Alterations in mood
  • Changes in cognition
  • Potential therapeutic effects on neurological disorders

1. Pharmacological Evaluation

Research has shown that derivatives of piperazine, including this compound, exhibit significant activity against central nervous system (CNS) targets. A study highlighted the affinity of these compounds towards serotonin and dopamine receptors, suggesting their potential use in treating psychiatric disorders .

2. Structure-Activity Relationship (SAR)

A comprehensive analysis of structure-activity relationships has been conducted to understand how modifications to the piperazine and furan moieties influence biological activity. For instance, substituents on the phenyl ring have been shown to enhance receptor binding affinity and selectivity .

3. Case Studies

Several case studies have demonstrated the efficacy of similar compounds in clinical settings:

  • Skeletal Muscle Relaxant Activity : A study evaluated various piperazine derivatives for their muscle relaxant properties, revealing that certain modifications led to enhanced efficacy compared to control groups (P < 0.001) .
  • Cytotoxicity Against Cancer Cell Lines : Other derivatives were assessed for their cytotoxic effects on cancer cell lines such as HeLa and HepG2, indicating potential anticancer properties .

Comparative Analysis with Similar Compounds

To further elucidate the biological activity of this compound, comparisons with structurally similar compounds were made:

Compound Activity Reference
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amineInhibitory effects on nucleoside transporters
Methyl N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}carbamateModulates serotonin and dopamine receptors

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